5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine
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Overview
Description
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine is a heterocyclic compound that features both pyridine and pyrrole rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine typically involves the condensation of pyridine derivatives with pyrrole derivatives under specific reaction conditions. One common method involves the use of pyrrolidin-2-one and arylamino pyrimidine-2,4-diones . The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and under mild conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: Similar structure but lacks the ethoxy group.
2-(3-Pyridyl)-1-pyrroline: Another related compound with a pyridine and pyrrole ring system.
Uniqueness
5-(3,4-Dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-(3,4-dihydro-2H-pyrrol-5-yl)-2-ethoxypyridine |
InChI |
InChI=1S/C11H14N2O/c1-2-14-11-6-5-9(8-13-11)10-4-3-7-12-10/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
PHWOUWUXKNPESR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NCCC2 |
Origin of Product |
United States |
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